molecular formula C14H30O B167567 3-Tetradecanol CAS No. 1653-32-3

3-Tetradecanol

Cat. No. B167567
CAS RN: 1653-32-3
M. Wt: 214.39 g/mol
InChI Key: CIZOCKPOEXXEHB-UHFFFAOYSA-N
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Description

3-Tetradecanol is a chemical compound with the molecular formula C14H30O . It has an average mass of 214.387 Da and a mono-isotopic mass of 214.229660 Da . It is also known by other names such as Tetradecan-3-ol .


Synthesis Analysis

3-Tetradecanol can be synthesized from tetradecanol and arginine . In one study, a form-stable phase change material (FS PCM) was prepared by incorporating the eutectic mixture of tetradecanol (TD) and myristic acid (MA) into hydroxylpropyl methyl cellulose (HPMC) .


Molecular Structure Analysis

The molecular structure of 3-Tetradecanol consists of 14 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The 3D structure of the compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Tetradecanol is a white waxy solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol . It has a molecular weight of 214.3874 . The peak temperatures of melting and solidifying were found to be 34.61 and 31.09 °C, and latent heat was 102.11/84.58 J g −1 by DSC .

Scientific Research Applications

Immunological Effects

3-Tetradecanol, a straight-chain saturated fatty alcohol, has been observed to inhibit the growth of specific T cells, such as EL-4 T cells and murine CD4+ T cells. This inhibition is linked to the reduction of interleukin-2 (IL-2) secretion, a crucial growth factor for T cells. The substance achieves this by diminishing the promoter activity of NF-κB in T cells, suggesting potential immunosuppressive effects on T cell-mediated disorders (Park et al., 2017).

Chemical Synthesis

In the field of chemical synthesis, 3-Tetradecanol is involved in processes like the one-pot three-step reaction transforming internal alkenes to n-alcohols. This involves a combination of isomerization, hydroformylation, and hydrogenation, showcasing the substance's versatility in organic synthesis (Yuki et al., 2013).

Catalysis and Oxidation

3-Tetradecanol is a subject of study in oxidation reactions. Research on Au/CeO2-Al2O3 catalysts using tetradecanol as a model higher fatty alcohol has been conducted to understand selectivity control in oxidation processes. This research helps in comprehending factors that influence the selectivity in oxidation reactions, particularly when transitioning to acid formation (Martínez-González et al., 2016).

Nanotechnology and Material Science

In material science, 3-Tetradecanol is used in the preparation of polypyrrole microcapsules, where it acts as a template in the creation of three-dimensional structures. These structures have potential applications in the encapsulation of various chemical entities, like fluorescent dyes (Mazur, 2009).

Veterinary Medicine

3-Tetradecanol has also been applied in veterinary medicine. A study on the treatment of periodontal diseases in cats using a 1-Tetradecanol complex showed significant reductions in clinical parameters of periodontal disease. This application demonstrates its potential in pet health care (Anthony, 2019).

Energy Storage

The substance is being explored in the domain of energy storage. Research involving the creation of poly (methyl methacrylate) shell microcapsules containing tetradecanol as phase change materials (PCMs) for thermal energy storage has been conducted, focusing on enhancing the latent heat storage capacity of these materials (Song et al., 2013).

Phase Change Materials

In another study related to phase change materials, a 1-tetradecanol composite was developed as a novel form-stable phase change material. This research focused on characterizing properties such as transition temperature, latent heat, microstructure, and thermal storage performance, vital for applications in temperature regulation and energy storage (Tian et al., 2013).

Safety And Hazards

3-Tetradecanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation . Overexposure can cause some central nervous system depression, and prolonged skin contact can cause skin irritation .

Future Directions

The future directions of 3-Tetradecanol research could involve its use in the production of form-stable phase change materials (FS PCM), which have potential applications in thermal energy storage in building, waste heat recovery, construction, air condition system, indoor temperature controlling, industry, and temperature-regulating textiles .

properties

IUPAC Name

tetradecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h14-15H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOCKPOEXXEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870898
Record name Tetradecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tetradecanol

CAS RN

1653-32-3
Record name 3-Tetradecanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-tetradecanol; 5-tetradecanol; 6-tetradecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
M Ichihashi, K Mori - Bioscience, biotechnology, and biochemistry, 2003 - Taylor & Francis
Determination of the Absolute Conˆguration of (+)-Xestoaminol C [(2S, 3R)-2-Amino-3-tetradecanol], a Metabolite of Fiji Spong … Determination of the Absolute Conˆguration of (+)-Xestoaminol …
Number of citations: 28 www.tandfonline.com
JL Coke, WY Rice Jr - The Journal of Organic Chemistry, 1965 - ACS Publications
… Carpaine was degraded to 3-tetradecanol by reactions which left the absolute configuration of the … with catalytic reduction at each stage gave levorotatory 3-tetradecanol (6), [ ]23 —6.2. …
Number of citations: 59 pubs.acs.org
M ICHIHASHI, K MORI - Bioscience, Biotechnology, and Biochemistry, 2003 - jlc.jst.go.jp
Determination of the Absolute Conˆguration of (+)-Xestoaminol C [(2S, 3R)-2-Amino-3-tetradecanol], a Metabolite of Fiji Spong … Determination of the Absolute Conˆguration of (+)-Xestoaminol …
Number of citations: 3 jlc.jst.go.jp
RT Staten, M Beroza, BA Bierl… - Journal of Economic …, 1973 - academic.oup.com
… However, the 2 chemicals giving a lesser response with hexalure (2- and 3-tetradecanol acetate) also were good inhibitors of hexalure in the field. (l-tetradecanol acetate was preferred …
Number of citations: 7 academic.oup.com
J Yang, W Qiao, Z Li, L Cheng - Petroleum science and technology, 2006 - Taylor & Francis
… A representative GC-MS spectrum for 3-phenyl 3-tetradecanol is shown in Figure 3. The molecular ion peak of alcohol at 290 did not appear because it was too weak. Peaks at 135 and …
Number of citations: 5 www.tandfonline.com
SR Roffler, HW Blanch, CR Wilke - Bioprocess Engineering, 1987 - Springer
End product inhibition can be reduced by the in situ removal of inhibitory fermentation products as they form. Extractive fermentation, in which an immiscible organic solvent is added to …
Number of citations: 140 link.springer.com
JL Coke, AB Richon - The Journal of Organic Chemistry, 1976 - ACS Publications
… A more rigorous proof of absolute configuration was carried out by reactionof the (+)-1,2-epoxytridecane (la) with methyllithium to give (+)-3-tetradecanol (5), the absolute configuration …
Number of citations: 57 pubs.acs.org
M Plante, B Bailey, IN Acworth - analyteguru.com
With the increasing interest in lipidomics, analytical methods are required to quantify samples with high sensitivity and selectivity. We have developed a 72-minute, reversed-phase high …
Number of citations: 1 www.analyteguru.com
GB Zavoico, L Chandler, H Kutchai - Biochimica et Biophysica Acta (BBA) …, 1985 - Elsevier
The perturbing effects of n-alkanols (pentanol, decanol and tetradecanol) in egg phosphatidylcholine and dipalmitoylphosphatidylcholine multilamellar vesicles were studied with five …
Number of citations: 45 www.sciencedirect.com
G Gabrielli, D Senatra, G Caminati… - Colloid and Polymer …, 1988 - Springer
Mixed monolayers of tetradecanol and oleic acid at the water-air interface were studied to provide a static “related structure” featuring the interface between water and oil of water-…
Number of citations: 15 link.springer.com

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